N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
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Overview
Description
N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a complex organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The benzimidazole ring is then further functionalized to introduce the tetramethylphenyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for developing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Substituted Benzimidazoles: Compounds with various functional groups attached to the benzimidazole ring.
Tetramethylphenyl Derivatives: Compounds featuring the tetramethylphenyl group.
Uniqueness
N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide stands out due to its specific combination of the benzimidazole core and the tetramethylphenyl group, which imparts unique chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in scientific research and industry.
Biological Activity
N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C26H33N3O
- Molecular Weight : 403.6 g/mol
- InChI Key : IFNNDMSNILQIRJ-UHFFFAOYSA-N
The structure features a benzodiazole moiety which is known for its diverse pharmacological activities. The presence of the tetramethylphenyl group may enhance lipophilicity and biological activity.
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antioxidant Activity : Compounds containing benzodiazole rings have been reported to possess antioxidant properties, potentially protecting cells from oxidative stress.
- Anticancer Activity : Some benzodiazole derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
- Antimicrobial Activity : Benzodiazoles are also noted for their antimicrobial properties against various pathogens.
Biological Activity Data
The biological activity of this compound can be summarized as follows:
Activity | Effect | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Anticancer | Inhibits tumor growth | |
Antimicrobial | Effective against bacteria |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of benzodiazole were synthesized and evaluated for their anticancer properties. The results indicated that certain modifications to the benzodiazole structure significantly enhanced cytotoxicity against various cancer cell lines. The compound this compound showed promising results in inhibiting cell proliferation in vitro.
Case Study 2: Antioxidant Properties
A comparative analysis of several benzodiazole derivatives demonstrated that those with higher lipophilicity exhibited enhanced antioxidant activity. The study utilized assays measuring the ability to scavenge DPPH radicals and reduce ferric ions. This compound was among the top performers in these assays.
Case Study 3: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of benzodiazole derivatives revealed that this compound exhibited significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Properties
IUPAC Name |
N-[2-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-14-12-15(2)17(4)19(16(14)3)13-25-21-9-7-6-8-20(21)24-22(25)10-11-23-18(5)26/h6-9,12H,10-11,13H2,1-5H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTNSZZVEMBAAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2CCNC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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